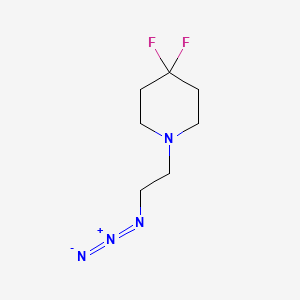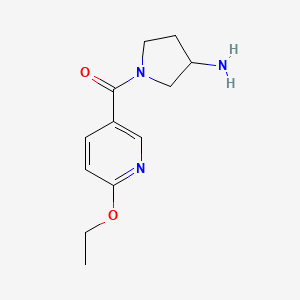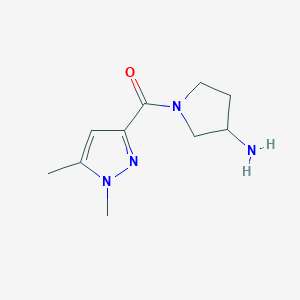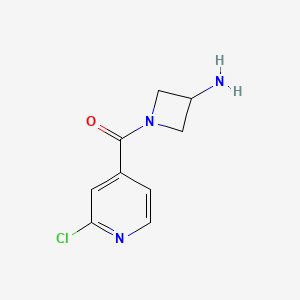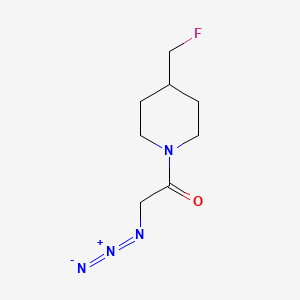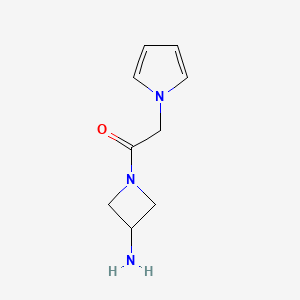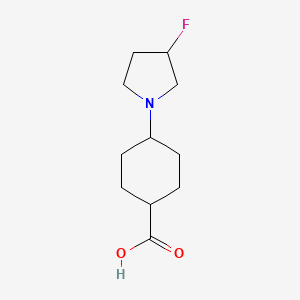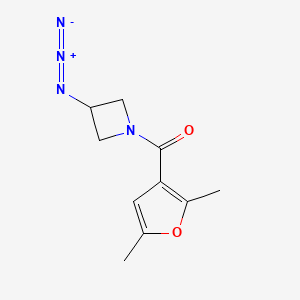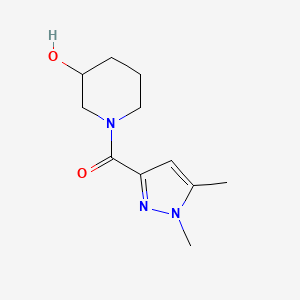
(1,5-二甲基-1H-吡唑-3-基)(3-羟基哌啶-1-基)甲酮
描述
(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与化学表征
吡唑衍生物通过各种化学反应合成,突出了它们在有机合成中的多功能性。一种方法包括1,3-二羰基化合物与肼衍生物的环缩合,生成取代的吡唑。使用光谱分析技术(如1H NMR、13C NMR和质谱)对这些化合物进行表征,以确认其结构。该方法允许有效生产具有潜在抗菌和抗氧化活性的化合物 (Golea Lynda, 2021)。
生物活性及应用
吡唑衍生物已被评估其抗菌、抗癌和抗氧化活性。特定的化合物显示出比参考药物更高的抗癌活性,证明了它们在癌症治疗中的潜力。此外,许多这些化合物表现出良好至优异的抗菌活性,表明它们作为抗菌剂的潜力 (H. Hafez et al., 2016)。这些化合物的合成涉及多种化学反应,展示了化学多样性和产生具有显着生物活性的新分子的潜力。
计算研究与分子对接
计算研究和分子对接已被用于预测合成的吡唑衍生物的生物活性。这些研究有助于了解化合物与其靶酶或受体之间的相互作用,有助于设计更有效和选择性的药物。使用密度泛函理论(DFT)和分子对接工具可以深入了解这些化合物在药物化学中的作用机制和潜在应用 (E. Mabrouk et al., 2020)。
属性
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-6-10(12-13(8)2)11(16)14-5-3-4-9(15)7-14/h6,9,15H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKDYVBGVXNZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


